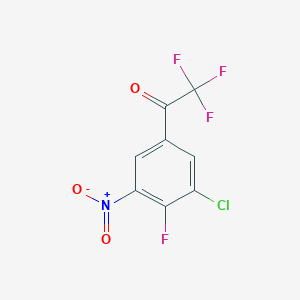
1-(3-Chloro-4-fluoro-5-nitrophenyl)-2,2,2-trifluoroethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloro-4-fluoro-5-nitrophenyl)-2,2,2-trifluoroethan-1-one is a chemical compound characterized by the presence of chloro, fluoro, and nitro substituents on a phenyl ring, along with a trifluoromethyl ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-4-fluoro-5-nitrophenyl)-2,2,2-trifluoroethan-1-one typically involves multiple steps. One common method includes the nitration of a precursor compound, followed by halogenation and subsequent reaction with trifluoroacetic acid derivatives. For example, the preparation may involve reacting a compound with a nitrating agent to introduce the nitro group, followed by halogenation using trichloroisocyanuric acid in the presence of sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-4-fluoro-5-nitrophenyl)-2,2,2-trifluoroethan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other groups under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different oxidized products.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are commonly used for the reduction of the nitro group.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding aniline derivative, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
1-(3-Chloro-4-fluoro-5-nitrophenyl)-2,2,2-trifluoroethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-fluoro-5-nitrophenyl)-2,2,2-trifluoroethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl ketone group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins. This interaction can inhibit enzyme activity or alter receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone
- 1-(3,4-Dichlorophenyl)-2,2,2-trifluoroethanone
- 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone
Uniqueness
1-(3-Chloro-4-fluoro-5-nitrophenyl)-2,2,2-trifluoroethan-1-one is unique due to the specific combination of chloro, fluoro, and nitro substituents on the phenyl ring, along with the trifluoromethyl ketone group. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various research applications.
Properties
CAS No. |
1904636-06-1 |
|---|---|
Molecular Formula |
C8H2ClF4NO3 |
Molecular Weight |
271.55 g/mol |
IUPAC Name |
1-(3-chloro-4-fluoro-5-nitrophenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C8H2ClF4NO3/c9-4-1-3(7(15)8(11,12)13)2-5(6(4)10)14(16)17/h1-2H |
InChI Key |
ZINPLQVBOTZTCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])F)Cl)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















